molecular formula C19H13F2N5OS B2461130 N-(2,4-difluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 577988-69-3

N-(2,4-difluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2461130
CAS No.: 577988-69-3
M. Wt: 397.4
InChI Key: POINMBBJUNISHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a thioacetamide linker and a 2,4-difluorophenyl substituent. Its core structure is pharmacologically relevant due to the pyrimidine scaffold’s role in kinase inhibition and anticancer activity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5OS/c20-12-6-7-16(15(21)8-12)25-17(27)10-28-19-14-9-24-26(18(14)22-11-23-19)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POINMBBJUNISHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the phenylpyrazolopyrimidine core, followed by the introduction of the difluorophenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include halogenated precursors, amines, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine core contains electrophilic positions susceptible to nucleophilic substitution, particularly at the 4-position where the thioether group is attached.

Key Reactions:

  • Chlorination : The 4-thio group can be displaced by chlorine under acidic conditions (e.g., POCl₃) to form a chloropyrimidine intermediate, a precursor for further functionalization .

  • Amination : Reaction with amines (e.g., hydrazine, aryl amines) replaces the thioether group, forming substituted pyrimidine derivatives .

Table 1: Nucleophilic Substitution Examples

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationPOCl₃, 110°C, 6 h4-Chloro derivative76%
AminationHydrazine hydrate, EtOH, reflux4-Hydrazinyl derivative68%

Thioether Oxidation

The thioether (-S-) linkage undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) groups under controlled conditions.

Key Reactions:

  • Oxidation to Sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C quantitatively converts the thioether to a sulfone.

  • Selective Sulfoxide Formation : Using H₂O₂ in acetic acid yields the sulfoxide intermediate .

Table 2: Thioether Oxidation Outcomes

Oxidizing AgentConditionsProductStabilitySource
mCPBADCM, 0°C, 2 hSulfoneHigh
H₂O₂AcOH, RT, 4 hSulfoxideModerate

Acetamide Hydrolysis

The acetamide group can undergo hydrolysis to form carboxylic acid derivatives under acidic or basic conditions.

Key Reactions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetic acid.

  • Basic Hydrolysis : NaOH in ethanol/water generates the sodium salt of the carboxylic acid .

Table 3: Hydrolysis Conditions

ConditionsReagentsTemperatureProductSource
Acidic6M HCl100°C, 8 hCarboxylic acid
Basic2M NaOH80°C, 6 hSodium carboxylate

Functionalization via Cross-Coupling

The aromatic rings (difluorophenyl and phenyl groups) enable palladium-catalyzed cross-coupling reactions.

Key Reactions:

  • Suzuki Coupling : The difluorophenyl group reacts with boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Introduces amine substituents to the phenyl ring using Pd₂(dba)₃ and Xantphos .

Table 4: Cross-Coupling Examples

Reaction TypeCatalysts/ReagentsSubstrateYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃4-Biphenyl82%
Buchwald-HartwigPd₂(dba)₃, Xantphos4-Aminophenyl75%

Cycloaddition and Ring-Opening Reactions

The pyrimidine ring participates in cycloaddition reactions, forming fused heterocycles.

Key Reactions:

  • Diels-Alder Reaction : The electron-deficient pyrimidine core acts as a dienophile with conjugated dienes.

  • Ring-Opening with Nucleophiles : Strong nucleophiles (e.g., Grignard reagents) open the pyrimidine ring, forming linear thioacetamide derivatives .

Stability Under Synthetic Conditions

The compound’s stability is critical during synthesis:

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature reactions.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

N-(2,4-difluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has been investigated for its potential as an anticancer agent. Pyrazolo[3,4-d]pyrimidine derivatives have shown promise in inhibiting various cancer cell lines through multiple mechanisms, including the inhibition of protein kinases involved in cancer cell proliferation and survival. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer and leukemia cell lines by inducing apoptosis and cell cycle arrest .

2. Antimicrobial Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable antimicrobial activity. The incorporation of a difluorophenyl group enhances the potency against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that these compounds can significantly reduce bacterial viability at low concentrations .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for further development in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal reported the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range. Further mechanistic studies revealed that these compounds induce apoptosis via caspase activation .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of this compound against various pathogens. The study found that it exhibited potent activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Side Chain

N-(4-Acetamidophenyl)-2-[(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Sulfanyl]Acetamide ()
  • Molecular Formula : C₂₁H₁₈N₆O₂S
  • Key Differences : The 4-acetamidophenyl group replaces the 2,4-difluorophenyl moiety.
  • Physical Properties : Average mass = 418.475 g/mol; CAS 483984-43-6 .
N-(4-Methoxyphenyl)-2-(4-(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Piperazin-1-yl)Acetamide (XIId) ()
  • Molecular Formula : C₂₃H₂₂ClN₇O
  • Key Differences : Incorporates a piperazine linker and 4-methoxyphenyl group.
  • Physical Properties : Yield = 75%; mp = 156–158°C .

Modifications in the Heterocyclic Core

2-(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Thio)-N-(1,3,4-Thiadiazol-2-yl)Acetamide (XVI) ()
  • Molecular Formula: Not explicitly stated but structurally analogous.
  • Key Differences : Replaces the difluorophenyl group with a 1,3,4-thiadiazol-2-yl moiety.
  • Synthesis : Prepared via coupling of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide with pyrazolo[3,4-d]pyrimidine intermediates .
N-(4-Carbamimidoylbenzyl)-2-(5-Chloro-3-(Cyclobutylamino)-2-Oxo-6-(Thiophen-3-yl)Pyrazin-1(2H)-yl)Acetamide ()
  • Key Differences : Features a pyrazine-thiophene hybrid core.

Molecular Dynamics and Stability

  • RMSF (Root Mean Square Fluctuation) Analysis : Compounds like XVI exhibit lower RMSF values in protein-binding simulations, suggesting stable interactions with kinase domains compared to analogs with bulkier substituents .
  • Rg (Radius of Gyration) Plots : The target compound’s compact structure (lacking extended piperazine linkers) may result in smaller Rg values, indicating tighter binding conformations .

Biological Activity

N-(2,4-difluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a difluorophenyl group with a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound is N-(2,4-difluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide. The molecular formula is C19H13F2N5O2C_{19}H_{13}F_2N_5O_2, and it has a molecular weight of approximately 385.34 g/mol. The compound's structure can be summarized as follows:

Property Details
IUPAC NameN-(2,4-difluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Molecular FormulaC19H13F2N5O2C_{19}H_{13}F_2N_5O_2
Molecular Weight385.34 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound interacts with various enzymes involved in cell cycle regulation and viral replication processes. This interaction may inhibit the activity of key enzymes such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are critical for cellular proliferation and metabolism .
  • Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The presence of the pyrazolo[3,4-d]pyrimidine moiety is often associated with these effects .
  • Anticancer Potential : The structural features of this compound suggest potential anticancer activity. Compounds with similar scaffolds have demonstrated effectiveness in inhibiting tumor growth by targeting specific cancer cell signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • In Vitro Studies : A study evaluated the anti-inflammatory properties of various pyrazolo derivatives, where compounds similar to this one exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Activity : Research on pyrazolo[3,4-d]pyrimidine derivatives indicated that modifications to the phenyl group enhanced their anticancer properties by improving binding affinity to target proteins involved in cancer progression .
  • Structure–Activity Relationship (SAR) : Analysis of SAR for related compounds revealed that electron-withdrawing groups like fluorine significantly enhance biological activity by stabilizing the active conformation of the molecule during enzyme interactions .

Summary of Biological Activities

Activity Type Mechanism Reference
Enzyme InhibitionCDK and DHFR inhibition
Anti-inflammatoryInhibition of TNF-α and IL-6
Anticancer PotentialTargeting cancer cell signaling pathways

Q & A

Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Step 1 : React 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol with α-chloroacetamide derivatives in the presence of a base (e.g., NaHCO₃) and a polar solvent like DMF. Stirring at room temperature for 36 hours yields the thioacetamide core .
  • Step 2 : Purify the crude product via recrystallization (e.g., absolute ethanol) to isolate the target compound.
  • Key Parameters : Reaction time, solvent choice, and stoichiometric ratios of reagents significantly impact yield. Potassium iodide may act as a catalyst in such reactions .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in the difluorophenyl group appear as distinct doublets in ¹H NMR .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions. reports a mean C–C bond length of 0.006 Å and R factor = 0.049 for related pyrazolo-pyrimidine derivatives .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What analytical methods ensure purity and stability during storage?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to determine storage conditions (e.g., -20°C under inert atmosphere) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the binding mechanisms of this compound to kinase targets?

  • Methodological Answer :
  • Setup : Use software like GROMACS or AMBER to simulate the compound docked into a kinase active site (e.g., EGFR or Aurora kinase). Parameterize the force field using quantum mechanical calculations .
  • Analysis : Monitor hydrogen bonding (e.g., between the acetamide group and kinase residues) and hydrophobic interactions (e.g., fluorophenyl moieties). employed MD to identify stable binding conformers over 100-ns trajectories .
  • Validation : Compare simulated binding free energies (MM/PBSA) with experimental IC₅₀ values to refine models .

Q. How do structural modifications (e.g., fluorination) influence pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : Introduce fluorine atoms to enhance membrane permeability. LogP values can be calculated via HPLC-derived retention times or computational tools (e.g., SwissADME) .
  • Metabolic Stability : Assess cytochrome P450 inhibition using liver microsome assays. Fluorine substitution at the 2,4-positions reduces oxidative metabolism, as seen in related pyrimidine derivatives .
  • Solubility : Modify the pyrazolo-pyrimidine core with hydrophilic groups (e.g., sulfone) to improve aqueous solubility without compromising target affinity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and viability assays (e.g., MTT). Variability in IC₅₀ values often stems from differences in incubation times or serum concentrations .
  • Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin) to normalize data. reported anti-cancer activity with IC₅₀ = 1.2–3.8 µM, validated via molecular docking .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables .

Q. What strategies optimize the compound’s selectivity for cancer vs. normal cells?

  • Methodological Answer :
  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). For example, achieved SI > 5 by tuning the pyrazolo-pyrimidine substituents .
  • Targeted Delivery : Conjugate the compound to folate or peptide ligands to enhance tumor-specific uptake .
  • Transcriptomic Profiling : Use RNA-seq to identify overexpressed kinases in cancer cells and tailor the compound’s scaffold to inhibit these targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.